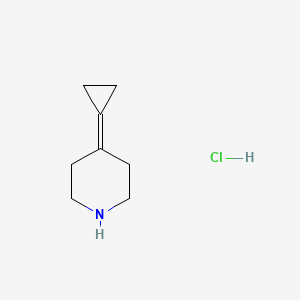
4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline
Descripción general
Descripción
“4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a compound that contains a morpholine ring and an aniline group. The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The aniline group consists of a benzene ring attached to an amino group. This compound also has chlorine and fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively, and a morpholin-4-yl group at the 2 position . The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution . The electron-donating morpholine group could potentially activate the benzene ring towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could potentially increase its solubility in polar solvents . The chlorine and fluorine atoms could influence its reactivity .Aplicaciones Científicas De Investigación
Antitumor Drug Development
The chemical structure of “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” suggests potential utility in antitumor drug development. Compounds with similar structures have been used to create targeted antitumor agents like gefitinib and pelitinib .
Synthesis of Herbicides and Insecticides
Fluorinated compounds are often utilized in the synthesis of herbicides and insecticides due to their enhanced biological activity. The presence of fluorine in “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” could indicate its use in developing new agrochemicals .
Fluorescent Probes for Chemical Biology
The morpholine ring in “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a feature commonly found in fluorescent probes. These probes are essential tools in chemical biology for studying various biological processes .
Pharmaceutical Solid Forms
Related fluorinated quinazoline derivatives have been used to create anhydrous disordered crystalline forms for pharmaceutical applications. This suggests that “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” could be explored for similar uses .
Novel Fluorinated Compounds Synthesis
The compound could serve as a precursor for synthesizing novel fluorinated compounds with potential pharmaceutical applications, as indicated by research on similar molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-1-2-8(13)10(9(7)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPTQSIBBWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



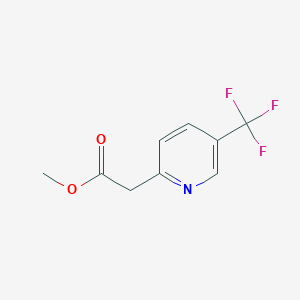
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)
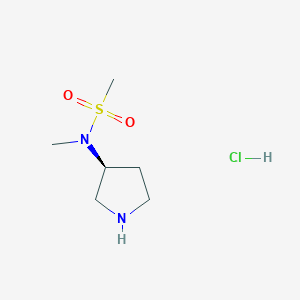
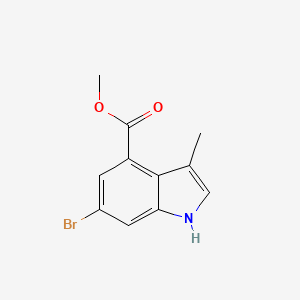
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
![N-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474140.png)
![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)
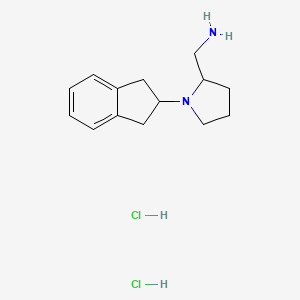
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)

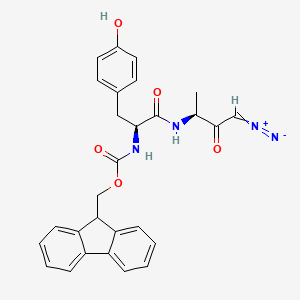
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine](/img/structure/B1474148.png)

